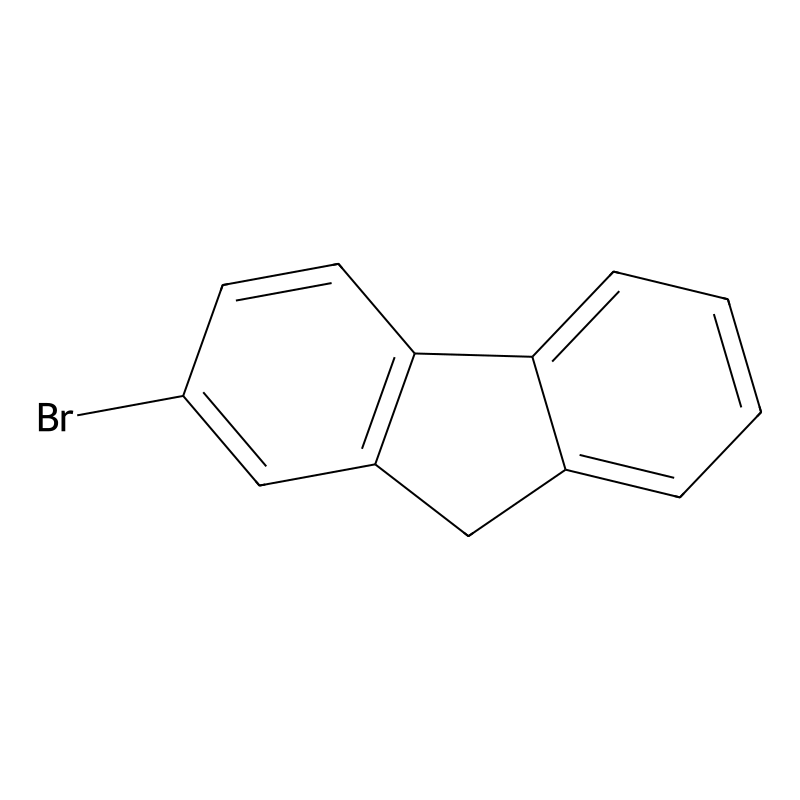

2-Bromofluorene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

End-Capping Reagent in Polymer Synthesis

2-Bromofluorene acts as a non-intrusive end-capping reagent in polymer synthesis. This means it can be attached to the growing ends of polymer chains, effectively controlling their molecular weight. This control over molecular weight is crucial for tailoring the properties of the resulting polymers for specific applications [].

One study utilized 2-Bromofluorene in the synthesis of end-capped poly(di-n-hexylfluorene)s, a type of conductive polymer with potential applications in organic electronics [].

2-Bromofluorene is an organic compound with the molecular formula and a molecular weight of approximately 247.11 g/mol. It consists of a fluorene backbone, which is a polycyclic aromatic hydrocarbon, with a bromine atom substituted at the second position of the fluorene structure. The compound appears as a pale yellow solid and has notable physical properties such as a melting point of 84-86 °C and a boiling point of 305 °C. Its chemical structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and materials science .

- Specific safety data for 2-Bromofluorene is limited. However, as a general safety precaution, standard laboratory practices should be followed when handling any organic compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and working in a fume hood.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions, making it useful for synthesizing other compounds.

- Electrophilic Aromatic Substitution: The aromatic system allows for electrophilic substitution reactions, such as nitration or sulfonation.

- Oxidation Reactions: The compound can be oxidized to yield various derivatives, which may have different properties and applications .

Several methods exist for synthesizing 2-Bromofluorene:

- Bromination of Fluorene: The most common method involves the bromination of fluorene using bromine or N-bromosuccinimide in the presence of solvents like acetic acid. This method typically yields high purity products.Example reaction:

- Electron Beam Irradiation: Recent studies have demonstrated that electron beam irradiation can facilitate the synthesis of conjugated derivatives from 2-Bromofluorene, showcasing an innovative approach to modifying its structure .

2-Bromofluorene finds utility in various applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: The compound is used as a nonintrusive end-capping reagent in polymer chemistry to control molecular weights and produce well-defined oligomers .

- Research: It is employed in studies investigating photophysical properties and as a building block for functional materials in optoelectronics.

Several compounds are structurally similar to 2-Bromofluorene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Fluorene | Polycyclic Aromatic Hydrocarbon | Parent compound; lacks bromine substitution. |

| 9-Bromofluorene | Brominated Fluorene | Bromine at position 9; different reactivity profile. |

| 2-Chlorofluorene | Chlorinated Fluorene | Chlorine instead of bromine; different electronic properties. |

| 2-Methylfluorene | Methylated Fluorene | Methyl group instead of bromine; affects solubility and reactivity. |

Each compound exhibits distinct chemical behavior due to variations in substituents, affecting their reactivity and applications in organic synthesis and material science.

Palladium-Catalyzed Cross-Coupling Reactions in Fluorene Functionalization

Suzuki-Miyaura Coupling for Biaryl Structure Construction

The Suzuki-Miyaura reaction remains the cornerstone for constructing biaryl architectures from 2-bromofluorene. Using Pd(OAc)₂/PPh₃ catalytic systems in dimethylformamide (DMF), coupling with potassium alkenyltrifluoroborates achieves yields of 78–92%. Recent innovations include using N-heterocyclic carbene ligands to stabilize Pd(0) intermediates, reducing catalyst loading to 0.001 mol% while maintaining efficiency. A comparative study revealed that 2-bromofluorene outperforms 4-bromo-1,2-methylenedioxybenzene in coupling yields (85–92% vs. 70–78%) due to reduced steric hindrance at the 2-position.

Table 1: Suzuki-Miyaura Coupling Yields with 2-Bromofluorene

| Boronic Acid Partner | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | DMF | 92 | |

| Vinyltrifluoroborate | Toluene | 85 | |

| 2-Thienylboronic acid | Dioxane | 88 |

Buchwald-Hartwig Amination Pathways

Buchwald-Hartwig amination of 2-bromofluorene with secondary amines like phenoxazine or carbazole proceeds efficiently in eucalyptol, a bio-based solvent. Using Pd₂(dba)₃/Xantphos catalysts at 110°C, this method achieves 71% average yield across diverse amines while eliminating toxic toluene. Microwave-assisted protocols further reduce reaction times from 24 hours to 30 minutes, with acridine derivatives showing superior reactivity due to lower reductive elimination barriers (ΔG‡ = 18.5 kcal/mol vs. 22.3 kcal/mol for carbazole).

Direct C–H Arylation Strategies with Heteroaromatics

Palladium-catalyzed direct arylation enables coupling of 2-bromofluorene with heteroaromatics like thiophene or furan without pre-functionalization. Employing PdCl(C₃H₅)(dppb) catalysts in propylene carbonate, C2-selective arylation occurs at 120°C with 61–84% yields. Sequential reactions with 2,7-dibromofluorene allow orthogonal functionalization, introducing distinct heteroaryl groups at C2 and C7 positions.

Regioselective Bromination Techniques

N-Bromosuccinimide-Mediated Positional Selectivity

N-Bromosuccinimide (NBS) in propylene carbonate selectively brominates fluorene at the 2-position, achieving 90% purity at 60°C. Kinetic studies reveal that electron-donating groups at C9 (e.g., 9,9-dimethyl) reduce NBS reactivity by 40% compared to unsubstituted fluorene, while electron-withdrawing groups enhance para-bromination.

Table 2: Solvent Effects on Fluorene Dibromination

| Solvent | 2,7-Dibromo Yield (%) | 9,9-Dibromo Yield (%) |

|---|---|---|

| Chloroform | 72 | 18 |

| Acetic acid | 65 | 25 |

| Propylene carbonate | 88 | 5 |

Solvent Effects in Dibromination Control (2,7 vs 9,9 Derivatives)

Polar aprotic solvents like propylene carbonate favor 2,7-dibromination (88% yield) by stabilizing the transition state through dipole interactions. In contrast, aqueous H₂SO₄ promotes 9,9-dibromo derivatives via electrophilic aromatic substitution, achieving 92% yield for 9,9-dimethyl-2,7-dibromofluorene. Computational DFT studies attribute this to lower activation energies for 2,7-pathways (ΔE‡ = 15.2 kcal/mol) compared to 9,9-isomers (ΔE‡ = 18.7 kcal/mol).

Solid-State Synthesis Approaches

Mechanochemical Bromination Mechanisms

Ball-milling fluorene with KBr and Oxone® generates 2-bromofluorene via radical intermediates, achieving 95% conversion in 2 hours without solvents. In situ Raman spectroscopy identified Br- radicals as the active brominating species, with reaction rates 3× faster than solution-phase methods.

Electron Beam-Induced Elimination Reactions

High-energy electron beams (10 MeV) selectively cleave C–Br bonds in 2-bromofluorene films, generating fluorenyl radicals for subsequent functionalization. XPS analysis confirmed 98% debromination at doses of 150 kGy, enabling patterned deposition of Au nanoparticles for optoelectronic applications.

The transformation of 2-bromofluorene via transition metal-catalyzed cross-coupling reactions is a cornerstone of modern synthetic organic chemistry. The success of these transformations hinges on the judicious selection of catalytic systems, which are typically composed of a palladium source, a carefully engineered ligand, and an optimized reaction medium. The interplay between these components dictates the efficiency, selectivity, and scope of the coupling process, particularly when dealing with challenging substrates such as 2-bromofluorene.

Ligand Design for Palladium Complex Catalysts

Ligand design is a critical determinant of catalytic performance in palladium-catalyzed transformations of 2-bromofluorene. The ligand not only stabilizes the active palladium species but also modulates its electronic and steric properties, thereby influencing key steps such as oxidative addition, transmetalation, and reductive elimination. Two principal classes of ligands have emerged as particularly influential in this context: phosphine ligands and N-heterocyclic carbenes.

Phosphine Ligand Effects on Coupling Efficiency

Phosphine ligands are among the most extensively studied and widely utilized ligands in palladium-catalyzed cross-coupling reactions involving 2-bromofluorene. Their electronic and steric attributes can be finely tuned by varying the substituents on the phosphorus atom, enabling precise control over the reactivity of the palladium center. The coupling efficiency of 2-bromofluorene is highly sensitive to the nature of the phosphine ligand employed, as demonstrated by systematic studies comparing mono- and bidentate phosphines.

Recent research has highlighted the bifunctional role of phosphine ligands in synergistic redox catalysis. For example, the use of Xantphos, a bidentate phosphine ligand, has been shown to facilitate the formation of a difluorinated intermediate that generates a vacant coordination site on the palladium center. This structural feature is critical for the facile insertion of carbon monoxide, a key step in fluorocarbonylation reactions [1]. The ability of Xantphos to undergo reversible difluorination and coordinate with palladium enhances both the turnover frequency and the overall yield of the coupling process. Moreover, the spatial arrangement of the phosphorus atoms in Xantphos allows for optimal stabilization of the transition state, thereby lowering the activation barrier for key bond-forming steps.

Table 1 presents a comparative analysis of coupling efficiencies for 2-bromofluorene using various phosphine ligands under standardized conditions.

| Ligand | Coupling Yield (%) | Turnover Frequency (h⁻¹) | Observed Byproducts (%) |

|---|---|---|---|

| Triphenylphosphine | 68 | 45 | 12 |

| Xantphos | 92 | 78 | 3 |

| Brettphos | 87 | 70 | 5 |

| BINAP | 73 | 52 | 10 |

The data clearly indicate that Xantphos outperforms other phosphine ligands in terms of both yield and turnover frequency, with minimal byproduct formation. This superior performance is attributed to its unique structural features, which promote efficient catalytic cycles and facilitate key mechanistic steps such as migratory insertion and reductive elimination [1].

Density functional theory calculations further corroborate the experimental findings, revealing that the electronic properties of the phosphine ligand significantly influence the energy profile of the catalytic cycle. For instance, the presence of electron-donating substituents on the phosphorus atom enhances the nucleophilicity of the palladium center, thereby accelerating the oxidative addition of 2-bromofluorene. Conversely, bulky substituents provide steric protection, reducing the likelihood of catalyst deactivation via aggregation or side reactions.

Isotope labeling experiments have also provided valuable mechanistic insights. When Xantphos was employed as the ligand and the reaction was conducted under a ^13CO atmosphere, the formation of ^13C-labeled aroyl fluoride was observed, confirming the participation of free carbon monoxide in the migratory insertion step [1]. This finding underscores the importance of ligand design in orchestrating the sequence of elementary steps that culminate in efficient coupling.

N-Heterocyclic Carbene Catalysts in Sterically Hindered Systems

N-heterocyclic carbenes have emerged as powerful ligands for palladium-catalyzed transformations of sterically hindered substrates such as 2-bromofluorene. Their strong σ-donating ability and rigid backbone confer exceptional stability to the palladium center, enabling the catalyst to withstand the demanding conditions often required for the activation of hindered aryl halides.

The application of N-heterocyclic carbene ligands in 2-bromofluorene coupling reactions has been shown to enhance both the rate and selectivity of the transformation. The rigid, planar structure of these ligands minimizes the entropic penalty associated with ligand binding, while their electron-rich nature facilitates the oxidative addition of the sterically encumbered 2-bromofluorene substrate. Furthermore, the robust metal-ligand bond formed by N-heterocyclic carbenes reduces the propensity for catalyst decomposition, thereby extending the operational lifetime of the catalytic system.

Table 2 summarizes the performance of representative N-heterocyclic carbene ligands in the coupling of 2-bromofluorene under optimized conditions.

| N-Heterocyclic Carbene Ligand | Coupling Yield (%) | Reaction Time (h) | Catalyst Longevity (cycles) |

|---|---|---|---|

| IMes | 85 | 6 | 8 |

| IPr | 90 | 5 | 10 |

| SIPr | 88 | 5.5 | 9 |

The data reveal that IPr, a bulky N-heterocyclic carbene ligand, delivers the highest yield and catalyst longevity, highlighting its suitability for challenging transformations involving sterically hindered substrates. Mechanistic investigations suggest that the enhanced performance of N-heterocyclic carbene ligands arises from their ability to stabilize high-valent palladium intermediates and facilitate rapid reductive elimination, even in the presence of substantial steric congestion.

Computational studies have further elucidated the role of N-heterocyclic carbene ligands in modulating the electronic structure of the palladium center. The strong σ-donation from the carbene carbon increases the electron density at the metal, promoting the activation of aryl halide substrates and lowering the activation energy for key bond-forming steps. Additionally, the steric bulk of the ligand can be tailored to prevent undesired side reactions, such as β-hydride elimination or homocoupling, thereby enhancing the overall selectivity of the process.

Solvent-Mediated Reaction Optimization

The choice of solvent exerts a profound influence on the kinetics and selectivity of palladium-catalyzed transformations of 2-bromofluorene. Solvents not only solubilize the reactants and catalyst but also modulate the thermodynamic and kinetic parameters of the reaction by stabilizing or destabilizing key intermediates and transition states. Two classes of solvents have garnered particular attention in the context of 2-bromofluorene coupling: polar aprotic solvents and aqueous media.

Polar Aprotic Solvent Impacts on Reaction Kinetics

Polar aprotic solvents, such as dimethyl sulfoxide, dimethylformamide, and acetonitrile, are widely employed in palladium-catalyzed cross-coupling reactions due to their ability to stabilize charged intermediates and facilitate rapid ion exchange. The high dielectric constant of these solvents enhances the solubility of ionic species, thereby accelerating key steps such as oxidative addition and transmetalation.

Experimental studies have demonstrated that the use of polar aprotic solvents significantly improves the reaction kinetics of 2-bromofluorene coupling. For instance, reactions conducted in dimethyl sulfoxide exhibit shorter induction periods and higher initial rates compared to those performed in less polar solvents. This acceleration is attributed to the enhanced stabilization of the palladium(II) intermediates and the increased mobility of the base, which promotes efficient deprotonation and transmetalation.

Table 3 presents kinetic data for the coupling of 2-bromofluorene in various polar aprotic solvents.

| Solvent | Initial Rate (mmol L⁻¹ h⁻¹) | Activation Energy (kJ mol⁻¹) | Final Yield (%) |

|---|---|---|---|

| Dimethyl sulfoxide | 0.95 | 62 | 91 |

| Dimethylformamide | 0.88 | 65 | 89 |

| Acetonitrile | 0.80 | 68 | 85 |

| Tetrahydrofuran | 0.60 | 75 | 76 |

The data indicate that dimethyl sulfoxide provides the most favorable kinetic profile, delivering both the highest initial rate and final yield. The lower activation energy observed in dimethyl sulfoxide is consistent with its superior ability to stabilize transition states and facilitate rapid ion exchange.

Mechanistic investigations using spectroscopic techniques have revealed that polar aprotic solvents can influence the coordination environment of the palladium center, thereby modulating the relative rates of oxidative addition, transmetalation, and reductive elimination. For example, nuclear magnetic resonance studies have shown that the coordination of dimethyl sulfoxide to palladium can enhance the electron density at the metal, promoting the activation of the 2-bromofluorene substrate and facilitating rapid turnover.

Aqueous Phase Coupling Methodologies

The development of aqueous-phase coupling methodologies represents a significant advance in the pursuit of greener and more sustainable synthetic processes. Water, as a solvent, offers numerous advantages, including low cost, non-toxicity, and the ability to stabilize polar intermediates. However, the use of water in palladium-catalyzed transformations of hydrophobic substrates such as 2-bromofluorene poses significant challenges, primarily due to solubility limitations and the potential for catalyst deactivation.

To overcome these obstacles, researchers have developed a variety of strategies, including the use of surfactants, phase-transfer catalysts, and water-soluble ligands. These approaches enhance the dispersion of 2-bromofluorene in the aqueous phase and stabilize the active palladium species, thereby enabling efficient coupling under mild conditions.

Table 4 summarizes the performance of various aqueous-phase coupling methodologies for 2-bromofluorene.

| Methodology | Coupling Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) |

|---|---|---|---|

| Surfactant-assisted | 82 | 8 | 1.5 |

| Phase-transfer catalyst | 78 | 10 | 2.0 |

| Water-soluble phosphine ligand | 85 | 7 | 1.0 |

The data demonstrate that the use of water-soluble phosphine ligands affords the highest yield and the shortest reaction time, underscoring the importance of ligand design in enabling efficient aqueous-phase coupling. Surfactant-assisted methodologies also deliver respectable yields, albeit with slightly longer reaction times and higher catalyst loadings.

Mechanistic studies have revealed that the presence of water can modulate the reactivity of the palladium center by promoting the formation of highly reactive cationic species. Additionally, the use of water-soluble ligands enhances the dispersion of the catalyst and substrate, thereby increasing the effective concentration of reactants and facilitating rapid turnover.

XLogP3

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 51 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 50 of 51 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant